1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene
Overview
Description
1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene is a chemical compound with the molecular formula C9H18O3Si and a molecular weight of 202.32 . It has a wide variety of applications in synthetic chemistry . One example of its applications is its use as a reagent in the synthesis of Lasiodiplodin, a potent antileukemic macrolide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES string:COC(=CC(=C)OSi(C)C)OC
. This compound has a heavy atom count of 13, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 0 . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.32 and a molecular formula of C9H18O3Si . It has a topological polar surface area of 27.7Ų . The compound is canonicalized, and it has a rotatable bond count of 5 .Scientific Research Applications
Preparation and Reactions with Benzaldehyde : The preparation of 1,1-bis(trimethylsiloxy)-1,3-butadiene and its reaction with benzaldehyde to produce β-substituted products with E configuration was demonstrated, highlighting its use in synthesizing specific organic compounds (Bellassoued, Ennigrou, & Gaudemar, 1988).
Copyrolysis Studies : A study on the copyrolysis of 1,1-dimethyl-1-silacyclobutane and acrolein at 600°C in the gas phase, which produces various organic compounds, reveals the compound's potential in high-temperature chemical reactions (Valkovich & Weber, 1975).
Synthesis of Unsaturated Aldehydes : The compound reacts with acetals in the presence of TiCl4 to produce δ-alkoxy-α,β-unsaturated aldehydes, showcasing its role in the synthesis of complex organic molecules (Mukaiyama & Ishida, 1975).
Cyclocondensation Reactions : It is used in cyclocondensation reactions with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, producing functionalized products with good regioselectivity, which is crucial in targeted organic synthesis (Bunescu et al., 2009).
Mechanistic Studies in Photochemical Reactions : The compound's role in Far-UV photochemical ring-opening and cleavage reactions was investigated, shedding light on its behavior under specific light conditions (Steinmetz, Udayakumar, & Gordon, 1989).
Annulation Reactions : Demonstrated its use in [3+n] annulation reactions with 1,4- and 1,5-dielectrophiles, useful for synthesizing seven- and eight-membered rings in organic chemistry (Molander & AndrewsSteven, 1989).
Diels-Alder Reactions : Its application in Diels-Alder reactions with dimethyl acetylenedicarboxylate to produce dimethyl hydroxy-substituted phthalates showcases its utility in cycloaddition reactions (Yamamoto, Suzuki, & Tsuji, 1978).
Polymerization Studies : The free-radical polymerization of 2-silyl-substituted 1,3-butadienes, including 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene, shows its potential in polymer chemistry, producing polymers with unique microstructures (Takenaka, Hirao, & Nakahama, 1992).
Properties
IUPAC Name |
4,4-dimethoxybuta-1,3-dien-2-yloxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-8(12-13(4,5)6)7-9(10-2)11-3/h7H,1H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOHWMKADOBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC(=C)O[Si](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452578 | |
Record name | [(4,4-Dimethoxybuta-1,3-dien-2-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61539-61-5 | |
Record name | [(4,4-Dimethoxybuta-1,3-dien-2-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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